Defluoro Flumazenil Isothiocyanate is a compound derived from Flumazenil, a well-known benzodiazepine antagonist used primarily in clinical settings for reversing benzodiazepine overdoses. The compound features a unique structure that incorporates an isothiocyanate functional group, which may enhance its reactivity and potential applications in medicinal chemistry.
Flumazenil itself is synthesized from benzodiazepine precursors through various chemical processes, including electrophilic aromatic substitution. The introduction of the isothiocyanate group into the Flumazenil structure results in Defluoro Flumazenil Isothiocyanate, which can be synthesized using specific reagents and conditions that facilitate the attachment of the isothiocyanate moiety.
Defluoro Flumazenil Isothiocyanate is classified as a synthetic organic compound. It falls under the category of pharmacological agents due to its potential interactions with biological systems, particularly in relation to GABA (gamma-aminobutyric acid) receptors.
The synthesis of Defluoro Flumazenil Isothiocyanate typically involves a multi-step process:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to optimize yields and minimize by-products. The use of protective groups may also be necessary during certain steps to prevent unwanted reactions.
Defluoro Flumazenil Isothiocyanate retains the core structure of Flumazenil while incorporating an isothiocyanate group (-N=C=S) at a strategic position. The molecular formula can be represented as CHClFNS, indicating the presence of chlorine, fluorine, nitrogen, and sulfur atoms.
Defluoro Flumazenil Isothiocyanate can participate in various chemical reactions due to its functional groups:
The reactivity profile of Defluoro Flumazenil Isothiocyanate suggests potential applications in synthesizing more complex molecules or as intermediates in drug development.
Defluoro Flumazenil Isothiocyanate's mechanism of action is likely similar to that of Flumazenil, functioning as a competitive antagonist at GABA receptors. By binding to these receptors, it can inhibit the effects of benzodiazepines and restore normal neuronal activity.
Further studies are required to elucidate detailed physicochemical properties such as melting point, boiling point, and spectral data (NMR, IR) for comprehensive characterization.
Defluoro Flumazenil Isothiocyanate holds promise in several scientific fields:
Defluoro Flumazenil Isothiocyanate (DFITC) is systematically named as Ethyl 8-isothiocyanato-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate [10]. Its molecular formula is C₁₆H₁₄N₄O₃S, corresponding to a molecular weight of 342.4 g/mol [1] [10]. The structure integrates three key moieties:
The isothiocyanate group is electrophilic, enabling covalent bonding with nucleophilic residues (e.g., cysteine thiols) in biological targets. This contrasts with flumazenil’s fluorine, which supports reversible binding.
Table 1: Molecular Comparison of DFITC and Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | |
---|---|---|---|---|
Defluoro Flumazenil Isothiocyanate | C₁₆H₁₄N₄O₃S | 342.4 | 8-isothiocyanate | |
Flumazenil | C₁₅H₁₄FN₃O₃ | 303.29 | 8-fluorine | |
Nitromazenil (Precursor) | C₁₅H₁₄N₄O₅ | 330.30 | 8-nitro | |
Defluoro 8-Hydroxy Flumazenil | C₁₅H₁₅N₃O₄ | 301.30 | 8-hydroxy | [5] [9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Fourier-Transform Infrared (FTIR) Spectroscopy:A strong, sharp absorption at ∼2050–2150 cm⁻¹ confirms the isothiocyanate group’s asymmetric stretching vibration. Additional bands include:
Mass Spectrometry (MS):High-resolution ESI-MS shows a [M+H]⁺ ion at m/z 343.09 (calculated for C₁₆H₁₅N₄O₃S: 343.0862). Fragmentation includes loss of –NCS (m/z 286.07) and cleavage of the ethyl ester (–C₂H₄O₂, m/z 270.08) [1] [9].
Table 2: Key Spectroscopic Signatures of DFITC
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 1.40 (t), 4.40 (q) | Ethyl ester -CH₂CH₃ |
δ 3.50 (s) | N-CH₃ | |
δ 7.20–8.10 (m) | Aromatic H | |
FTIR | 2050–2150 cm⁻¹ | –N=C=S stretch |
1700, 1735 cm⁻¹ | Imidazodiazepinone C=O, ester C=O | |
HRMS | [M+H]⁺ 343.09 | Molecular ion confirmation |
DFITC is structurally derived from flumazenil (C₁₅H₁₄FN₃O₃), a benzodiazepine receptor antagonist, via two modifications:
Unlike nitromazenil (used in [¹⁸F]flumazenil synthesis [5]), DFITC’s isothiocyanate is sterically compact and electrophilic, facilitating probe conjugation without steric hindrance. Compared to Defluoro 8-Hydroxy Flumazenil (a metabolite), DFITC exhibits higher lipophilicity (logP ∼2.5 vs. ∼1.8), enhancing cell membrane permeability [9].
Biologically, flumazenil binds reversibly to GABAₐ receptors with Kᵢ ∼1–5 nM, while DFITC’s covalent mechanism irreversibly labels these receptors. This property makes DFITC valuable for:
Though direct X-ray crystallography data for DFITC is limited, its structural analog isothiocyanate hydrolases (ITCases) reveals critical insights into isothiocyanate coordination. ITCases feature a metallo-β-lactamase (MBL) fold with two Zn²⁺ ions in the active site that polarize the –N=C=S group for hydrolysis [4]. Key features relevant to DFITC include:
Molecular modeling of DFITC docked into the GABAₐ receptor (based on flumazenil’s PDB 1HSC) predicts:
Conformationally, density functional theory (DFT) calculations indicate the diazepine ring adopts a boat conformation, while the isothiocyanate group lies coplanar with the benzene ring to maximize π-conjugation. This planar arrangement enhances electrophilicity and facilitates nucleophilic attack during covalent modification.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7